4-Bromo-2,6-dimethylbenzamide
Description
4-Bromo-2,6-dimethylbenzamide (CAS: 132949-41-8) is a brominated aromatic compound with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Structurally, it features a benzamide core substituted with a bromine atom at the para position and methyl groups at the 2- and 6-positions. This arrangement confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
XVYIGNNYCQHLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 4-Bromo-2,6-dimethylbenzamide and its closest analogs:
Physicochemical Properties
- Solubility : The benzoic acid analog exhibits higher aqueous solubility due to ionizable -COOH, while the amide’s solubility depends on polar aprotic solvents (e.g., DMF or DMSO) .
- Thermal Stability : The aldehyde derivative degrades at lower temperatures (~150°C) compared to the amide (~250°C), as the latter’s conjugated system stabilizes the structure .
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